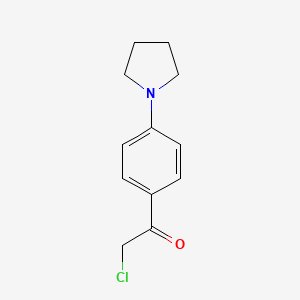

2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone

Beschreibung

2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone is a chloro-substituted acetophenone derivative featuring a pyrrolidine ring attached to the para-position of the phenyl group. The compound combines a ketone functionality with a tertiary amine (pyrrolidine), imparting unique electronic and steric properties. The chloro group at the α-position enhances electrophilicity, making it reactive in nucleophilic substitution or condensation reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and pharmacologically active molecules .

Eigenschaften

Molekularformel |

C12H14ClNO |

|---|---|

Molekulargewicht |

223.70 g/mol |

IUPAC-Name |

2-chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone |

InChI |

InChI=1S/C12H14ClNO/c13-9-12(15)10-3-5-11(6-4-10)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |

InChI-Schlüssel |

KBKXFSJAZMWCQB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone typically involves the reaction of 4-pyrrolidin-1-ylbenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-Pyrrolidin-1-ylbenzaldehyde} + \text{Chloroacetyl chloride} \rightarrow \text{2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Nucleophilic Substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 2-chloro-1-(4-pyrrolidin-1-ylphenyl)ethanol.

Oxidation: Formation of pyrrolidin-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors or receptor modulators.

Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The chloro and ethanone groups contribute to the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1-(4-tolyl)ethanone (5a) vs. 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone

- Structural Difference : The 4-tolyl group (methyl-substituted phenyl) replaces the pyrrolidine moiety.

- Impact :

- Electronically , the methyl group is electron-donating, reducing the ketone’s electrophilicity compared to the electron-withdrawing pyrrolidine (via inductive effects).

- Stereoselectivity : In Darzens condensation, 5a forms trans-oxiranes with high stereoselectivity, similar to the target compound .

- Physical Properties : The absence of a polar pyrrolidine group likely lowers solubility in polar solvents.

2-Chloro-1-(4-hydroxyphenyl)ethanone

- Structural Difference : A hydroxyl group replaces the pyrrolidine.

- Impact: Solubility: The hydroxyl group increases polarity, enhancing aqueous solubility compared to the target compound . Crystallinity: Crystallizes in a monoclinic P21/c system with distinct packing (a=7.4931 Å, Z=8), whereas the pyrrolidine’s bulkiness may disrupt such ordered packing .

2-Chloro-1-(1H-indol-3-yl)ethanone

- Structural Difference : An indole ring replaces the phenyl-pyrrolidine system.

- Impact :

- Biological Activity : Indole derivatives often exhibit enhanced receptor-binding due to planar aromaticity and hydrogen-bonding capabilities, which may differ from the target compound’s pyrrolidine-driven interactions .

- Synthesis : Prepared via coupling of indole with chloroacetyl chloride, contrasting with the target compound’s synthesis involving aryl-pyrrolidine intermediates .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|---|

| 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone | 223.7* | Not Reported | Moderate (basic amines) | Chloro, pyrrolidine, ketone |

| 2-Chloro-1-(4-hydroxyphenyl)ethanone | 170.59 | Not Reported | High | Chloro, hydroxyl, ketone |

| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | 214.65 | 88–90 | Low | Chloro, methoxy, ketone |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | 219.47 | Not Reported | Very Low | Chloro (x3), ketone |

*Calculated based on formula C₁₂H₁₃ClNO. Sources:

Metabolic and Stability Profiles

- Microbial Biotransformation: 2-Chloro-1-(2,4-dichlorophenyl)ethanone is efficiently reduced by Acinetobacter spp. to (R)-alcohols, whereas pyrrolidine’s bulkiness in the target compound may hinder similar enzymatic recognition .

- Chemical Stability: Hydroxyphenyl derivatives (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) are prone to oxidation, unlike the target compound, where pyrrolidine’s electron donation may stabilize the ketone .

Biologische Aktivität

2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone includes a chloro group and a pyrrolidine moiety attached to a phenyl ring. This structural configuration is crucial for its biological interactions.

The biological activity of 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone primarily involves its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Cellular Process Disruption : By interacting with cellular components, it can alter normal cellular functions, potentially leading to apoptosis or cell cycle arrest.

Biological Activities

Research indicates that 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone exhibits several noteworthy biological activities:

Antimicrobial Activity

Studies have suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The mechanism likely involves disrupting bacterial cell wall synthesis or function.

Anticancer Properties

Preliminary research indicates that 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- DNA Damage Induction : The compound may cause DNA strand breaks leading to cell cycle arrest.

- Activation of Apoptotic Pathways : It can activate caspases, which are crucial for the execution phase of apoptosis.

Case Studies

Several case studies highlight the biological activity of 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone:

Case Study 1: Antibacterial Efficacy

In vitro studies demonstrated that the compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 5 |

| Staphylococcus aureus | 10 |

Case Study 2: Anticancer Activity

In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in significant cell death. The IC50 values were calculated for different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 10 |

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Chloro-1-(4-pyrrolidin-1-ylphenyl)ethanone is essential for optimizing its biological activity. Modifications in the chloro group and the pyrrolidine structure can significantly affect potency and selectivity against various targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.